molecular formula C11H19NO4 B13390125 (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

Cat. No.: B13390125
M. Wt: 229.27 g/mol
InChI Key: ZPXOGEHHZSOFJX-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-(S)-2-allylglycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the glycine is substituted with a methyl group and an allyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to protect the amino group . The methyl and allyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of N-Boc-N-methyl-(S)-2-allylglycine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-(S)-2-allylglycine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The Boc group can be removed under acidic conditions, and the allyl group can be hydrogenated to form a saturated alkyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions under basic conditions.

Major Products Formed

  • **Ox

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXOGEHHZSOFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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